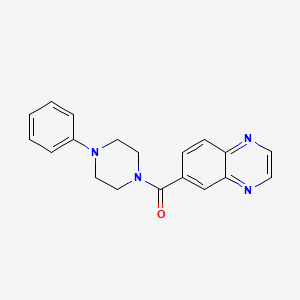

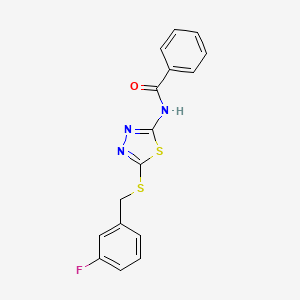

![molecular formula C17H19NO2S B2815069 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide CAS No. 2034256-80-7](/img/structure/B2815069.png)

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds related to benzo[b]thiophene, demonstrating diverse applications in organic synthesis and material science. For example, studies on the synthesis of tetrahydrobenzofurans and the development of scalable synthesis methods for VEGFR inhibitors highlight the compound's role in creating pharmacologically active agents and exploring new pathways for chemical reactions (Levai et al., 2002; Scott et al., 2006).

Pharmacological Evaluations

Compounds derived from benzo[b]thiophene have been evaluated for their pharmacological properties, including as inhibitors of cyclooxygenase and 5-lipoxygenase, showcasing their potential in treating inflammation and pain with minimal side effects (Bailey et al., 1988). This indicates a promising area for developing new therapeutic agents that can manage chronic conditions more effectively.

Anticancer Activities

Research into functionalized sulfur-containing heterocyclic analogs, including derivatives of benzo[b]thiophene, has shown that they can induce apoptotic cell death in cancer cells, suggesting their potential use in cancer therapy. The studies focus on understanding the mechanisms through which these compounds exert their anticancer effects and their selectivity towards cancer cells over healthy cells (Haridevamuthu et al., 2023).

Wirkmechanismus

Target of Action

It is known that benzothiophene derivatives, which are s-isosteres of β-carbolines, possess high biological activity . They have been tested as MAO inhibitors in vitro, showing significant effects .

Mode of Action

It can be inferred from the properties of benzothiophene derivatives that they interact with their targets, possibly mao enzymes, to inhibit their activity . This interaction could lead to changes in the biochemical pathways related to these enzymes.

Biochemical Pathways

Benzothiophene derivatives, such as the compound , may affect the biochemical pathways related to MAO enzymes . Monoamine oxidases are involved in the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters, which can have various downstream effects, including mood elevation.

Pharmacokinetics

It is known that sulfur analogs of harmala alkaloids, which include benzothiophene derivatives, have higher lipid solubility, shorter biological half-lives, and less bond to tissue than their nitrogen-containing analogs . These properties could influence the bioavailability of the compound.

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-15(10-18-17(20)12-6-2-1-3-7-12)14-11-21-16-9-5-4-8-13(14)16/h1-2,4-5,8-9,11-12,15,19H,3,6-7,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJAVHBAWUJJFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

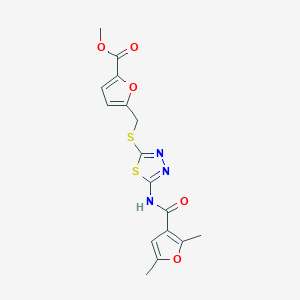

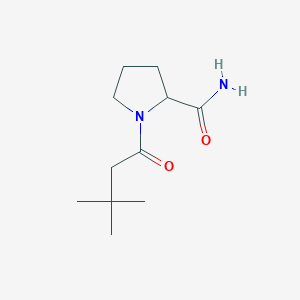

![ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2814988.png)

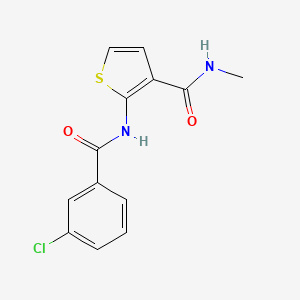

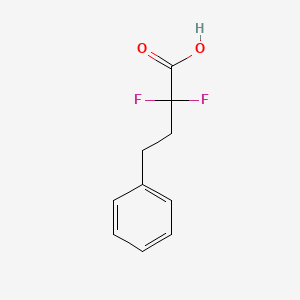

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2814993.png)

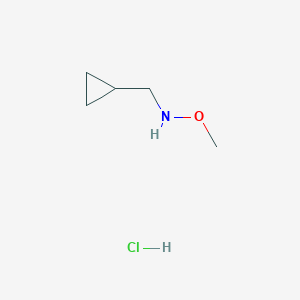

![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(2-methylpropyl)amino)acetamide](/img/structure/B2814997.png)

![ethyl 5-{N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2815000.png)

![4-amino-N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2815002.png)

![5-(ethylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2815006.png)

![2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2815009.png)